Cas no 1448035-69-5 (N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide)
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(3-Furanyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
- N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
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- Inchi: 1S/C14H17NO4S/c1-11-9-13(3-4-14(11)18-2)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
- InChI Key: AUNNQNOZTLKKAD-UHFFFAOYSA-N
- SMILES: C1(S(NCCC2C=COC=2)(=O)=O)=CC=C(OC)C(C)=C1
Experimental Properties
- Density: 1.229±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 444.7±55.0 °C(Predicted)
- pka: 11.72±0.50(Predicted)
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6356-0276-2μmol |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-5μmol |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-10μmol |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-20μmol |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-1mg |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-2mg |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-3mg |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-4mg |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-5mg |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6356-0276-10mg |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide |
1448035-69-5 | 10mg |
$79.0 | 2023-09-09 |
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide (CAS No: 1448035-69-5)
The compound N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide (CAS No: 1448035-69-5) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a sulfonamide group, a methoxy substituent, and a furan moiety, making it a versatile building block for advanced chemical synthesis.
Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly due to their ability to act as inhibitors of various enzymes and receptors. The presence of the furan ring in this compound adds an additional layer of complexity and functionality, enabling it to participate in diverse biochemical interactions. The methoxy group further enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological applications.
The synthesis of N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the corresponding benzene sulfonic acid derivative. This is followed by nucleophilic substitution with an appropriately substituted amine, in this case, 2-(furan-3-yl)ethanamine. The reaction conditions are carefully optimized to ensure high yields and purity, reflecting the latest advancements in organic synthesis techniques.
One of the most promising aspects of this compound is its potential as a modulator of kinase activity. Recent research has demonstrated that sulfonamides can effectively inhibit key kinases involved in cellular signaling pathways, making them valuable tools in the development of anti-cancer therapies. The furan moiety, known for its ability to engage in π–π interactions, further enhances the molecule's ability to bind to target proteins with high affinity.
In addition to its pharmacological applications, N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of novel semiconducting materials. The compound's ability to form stable charge transfer complexes has been explored in recent studies, opening new avenues for its application in optoelectronic devices.
The structural versatility of this compound also makes it an ideal substrate for further functionalization. By modifying the substituents on the benzene ring or the furan group, chemists can tailor the molecule's properties for specific applications. For instance, introducing additional electron-withdrawing groups could enhance its activity as a kinase inhibitor, while modifying the furan ring could alter its electronic properties for use in different materials.
From an environmental perspective, the synthesis and application of N-[2-(furan-3-yll ethyl]-4-methoxy - 3 - methylbenzenesulfonamide are designed to minimize ecological impact. Modern synthetic methods emphasize the use of green chemistry principles, such as reducing solvent usage and employing catalytic processes to enhance efficiency while reducing waste.
In conclusion, N-[2-(furan - 3 - yll ethyl] - 4 - methoxy - 3 - methylbenzenesulfonamide (CAS No: 1448035 - 69 - 5) is a multifaceted compound with significant potential across various fields. Its unique structure and functional groups make it a valuable tool in drug discovery and materials science alike. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.
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